molecular formula C13H16N2OS2 B5827230 N-(4-TERT-BUTYL-13-THIAZOL-2-YL)-2-(THIOPHEN-2-YL)ACETAMIDE

N-(4-TERT-BUTYL-13-THIAZOL-2-YL)-2-(THIOPHEN-2-YL)ACETAMIDE

Cat. No.: B5827230
M. Wt: 280.4 g/mol
InChI Key: LKEGVYYQNNMMEA-UHFFFAOYSA-N
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Description

The provided compound, N-(4-TERT-BUTYL-13-THIAZOL-2-YL)-2-(THIOPHEN-2-YL)ACETAMIDE, is a synthetic molecule designed for research applications, featuring a thiazole core—a privileged scaffold in medicinal chemistry. The thiazole ring is a five-membered heterocycle common in pharmaceuticals and bioactive molecules due to its favorable physicochemical properties and ability to participate in diverse binding interactions with biological targets . Its presence in compounds like the antibiotic aztreonam and the kinase inhibitor dasatinib underscores its therapeutic relevance . The molecular architecture of this reagent, which incorporates a thiophene acetamide chain, suggests potential for exploration in various biochemical assays. Researchers may find it valuable for screening against a range of biological targets, including enzymes and receptors, where thiazole derivatives have historically shown activity. The tert-butyl substituent can be utilized to study the effects of steric hindrance and lipophilicity on bioactivity and membrane permeability. This compound is supplied For Research Use Only and is intended solely for laboratory investigations. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS2/c1-13(2,3)10-8-18-12(14-10)15-11(16)7-9-5-4-6-17-9/h4-6,8H,7H2,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEGVYYQNNMMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-TERT-BUTYL-13-THIAZOL-2-YL)-2-(THIOPHEN-2-YL)ACETAMIDE typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the reaction of α-cyanoesters with elemental sulfur and ketones.

    Coupling Reaction: The thiazole and thiophene rings are then coupled through an amide bond formation using reagents such as carbodiimides (e.g., EDCI) in the presence of a base (e.g., triethylamine).

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings.

    Reduction: Reduction reactions can occur at the carbonyl group of the amide bond.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are often used.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-TERT-BUTYL-13-THIAZOL-2-YL)-2-(THIOPHEN-2-YL)ACETAMIDE depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(4-TERT-BUTYL-13-THIAZOL-2-YL)-2-(THIOPHEN-2-YL)ACETAMIDE with two bioactive analogs from the literature, highlighting structural and functional differences:

Feature Target Compound Compound 24 Compound 25
Core Structure Thiazole-acetamide-thiophene Cyclopenta[b]thiophene-acetamide-sulfamoylphenylamino Thieno-triazine-phenol
Key Substituents 4-Tert-butyl (thiazole), thiophen-2-yl (acetamide) 3-Cyano (cyclopentathiophene), sodium sulfamoyl-pyrimidine Cyclopenta-thieno-triazine, phenolic -OH
Molecular Weight (Da) ~335 (estimated) ~610 (reported) ~330 (reported)
Solubility Low (predicted due to tert-butyl) Moderate (sodium salt enhances aqueous solubility) Low (phenolic -OH may improve polarity)
Biological Activity Not reported Antiproliferative (MCF7 IC₅₀: 0.8 μM), tyrosine kinase inhibition Antiproliferative (MCF7 IC₅₀: 1.2 μM), ATP-competitive binding
Mechanistic Insight Hypothesized kinase inhibition (based on analogs) Direct inhibition of ATP-binding sites in tyrosine kinases Triazine core disrupts receptor dimerization

Key Observations:

Structural Flexibility vs. Activity: The tert-butyl group in the target compound likely improves metabolic stability compared to the sodium sulfamoyl group in Compound 24, which enhances solubility but may reduce cell permeability .

Activity-Property Trade-offs: While Compound 24’s sodium salt improves solubility, it may limit blood-brain barrier penetration. The target compound’s lipophilic tert-butyl group could favor CNS-targeting applications. The thiophene-thiazole combination in the target compound mirrors electron-rich systems in known kinase inhibitors but lacks the triazine or pyrimidine motifs seen in more potent analogs .

Tools like SHELXL and PLATON would be essential to confirm its geometry and intermolecular interactions.

Biological Activity

N-(4-tert-butyl-13-thiazol-2-yl)-2-(thiophen-2-yl)acetamide is a synthetic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Overview of the Compound

This compound belongs to a class of thiazole and thiophene derivatives known for their diverse biological activities. The compound is synthesized through various methods including the Hantzsch thiazole synthesis and Gewald reaction, leading to its unique structural characteristics that may confer specific biological properties .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit potent anticancer activities. For instance, a related thiazole derivative demonstrated high in vitro potency against various cancer cell lines, including melanoma and pancreatic cancer. The mechanism involved apoptosis and autophagy induction, alongside favorable pharmacokinetic properties .

Table 1: Summary of Anticancer Activity

CompoundCancer TypeMechanism of ActionReference
6bMelanomaApoptosis, Autophagy
6bPancreaticCell Death
6bCMLTumor Growth Reduction

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar thiazole derivatives have shown bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The mechanisms typically involve inhibition of protein synthesis and nucleic acid production, which are critical for bacterial growth and survival .

Table 2: Antimicrobial Activity Overview

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)MechanismReference
31fE. faecalis15.625 - 62.5 μMProtein Synthesis Inhibition
31fStaphylococcus aureus62.5 - 125 μMNucleic Acid Production Inhibition

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors, modulating their activity through binding interactions. This interaction may lead to downstream effects such as apoptosis in cancer cells or inhibition of bacterial growth.

Case Studies and Research Findings

  • Anticancer Study : A study focused on a thiazole derivative similar to this compound found that it effectively induced cell death in resistant cancer cell lines through dual mechanisms (apoptosis and autophagy). This study emphasizes the potential for developing new treatments for resistant forms of cancer .
  • Antimicrobial Evaluation : Another investigation into related thiazole compounds revealed significant antibacterial activity against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The study concluded that these compounds could serve as a basis for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-(4-TERT-BUTYL-13-THIAZOL-2-YL)-2-(THIOPHEN-2-YL)ACETAMIDE?

  • Methodological Answer : Synthesis typically involves coupling a thiophene-acetic acid derivative with a tert-butyl-substituted thiazole amine. A reflux reaction in ethanol with sodium acetate as a catalyst is commonly employed, analogous to methods used for structurally related acetamides . Purification via recrystallization (e.g., ethanol-dioxane mixtures) is recommended to isolate the product in high yield (e.g., 85% yield reported for similar compounds) .

Q. How is the compound characterized for structural validation?

  • Methodological Answer : X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement) is critical for resolving bond lengths and angles, especially given the heterocyclic thiazole and thiophene moieties . Complementary techniques include 1^1H/13^13C NMR for confirming proton environments and mass spectrometry for molecular weight verification .

Q. What preliminary bioactivity assays are recommended for this compound?

  • Methodological Answer : Initial screening should focus on antiproliferative activity using MTT assays in cancer cell lines (e.g., MCF7), as structurally related thiazole-acetamide derivatives have shown kinase inhibition . IC50_{50} values can be calculated using dose-response curves, with LogP values (e.g., ~5.2–5.5 for similar compounds) guiding solubility adjustments .

Advanced Research Questions

Q. How to resolve contradictions in solubility data for this compound?

  • Methodological Answer : Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from impurities or polymorphic forms. Use high-performance liquid chromatography (HPLC) to assess purity (>97%) and differential scanning calorimetry (DSC) to identify polymorphs . Solubility parameters (Hansen solubility parameters) can be modeled computationally to guide solvent selection .

Q. What strategies optimize synthetic yield while minimizing side products?

  • Methodological Answer : Employ design of experiments (DoE) to test variables like reaction time, temperature, and catalyst loading. For example, sodium acetate in ethanol under reflux (30–60 minutes) maximizes yield for similar acetamides . Side products (e.g., unreacted thiophene intermediates) can be mitigated via TLC monitoring and gradient column chromatography.

Q. How to investigate the compound’s mechanism of action in kinase inhibition?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can predict binding to ATP pockets of tyrosine kinase receptors, as seen in cyclopenta-thiophene derivatives . Validate with enzymatic assays (e.g., ADP-Glo™ kinase assay) and compare IC50_{50} values against known inhibitors. Structural analogs with substituents like tert-butyl groups may enhance hydrophobic interactions .

Q. What analytical approaches address spectral anomalies in NMR data?

  • Methodological Answer : Overlapping signals in 1^1H NMR (common in thiazole-thiophene systems) can be resolved using 2D techniques (COSY, HSQC). Dynamic NMR may clarify conformational exchange in the acetamide linkage. For 13^13C NMR, DEPT-135 helps distinguish CH2_2/CH3_3 groups in the tert-butyl moiety .

Data Contradiction Analysis

Conflicting reports on thermal stability (melting point vs. decomposition):

  • Resolution : Perform thermogravimetric analysis (TGA) to distinguish melting (endothermic) from decomposition (exothermic) events. Cross-reference with differential thermal analysis (DTA) and ensure sample purity (>97%) to avoid skewed results .

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